1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine
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Overview
Description
1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2,6-difluoro-4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine typically involves the reaction of 2,6-difluoro-4-nitrobenzene with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(2,6-Diamino-4-nitrophenyl)pyrrolidine.
Reduction: Formation of 1-(2,6-Difluoro-4-aminophenyl)pyrrolidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Difluorophenyl)pyrrolidine
- 1-(4-Nitrophenyl)pyrrolidine
- 1-(2,6-Difluoro-4-methylphenyl)pyrrolidine
Uniqueness
1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine is unique due to the presence of both fluorine and nitro substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The dual substitution also enhances its potential for diverse applications in various fields of research.
Properties
CAS No. |
922142-74-3 |
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Molecular Formula |
C10H10F2N2O2 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
1-(2,6-difluoro-4-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10F2N2O2/c11-8-5-7(14(15)16)6-9(12)10(8)13-3-1-2-4-13/h5-6H,1-4H2 |
InChI Key |
ORLRWVXHYLIGOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2F)[N+](=O)[O-])F |
Origin of Product |
United States |
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